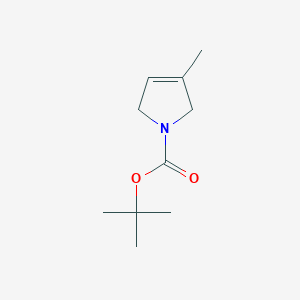

tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-methyl-2,5-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h5H,6-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZAXFMJUXBDBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate: Properties, Synthesis, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of functionalized heterocyclic scaffolds is paramount. Among these, nitrogen-containing five-membered rings, such as pyrrolidines and their unsaturated precursors, are of significant interest due to their prevalence in the core structures of numerous bioactive molecules. This guide provides an in-depth technical examination of tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate , a key synthetic intermediate whose unique structural features—a Boc-protected nitrogen, a strategically placed double bond, and a methyl substituent—offer a confluence of stability, reactivity, and stereochemical potential.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its chemical behavior, offering field-proven insights into its synthesis, handling, and strategic application as a versatile building block for complex molecular architectures.

Core Chemical and Physical Properties

The compound's utility is fundamentally derived from its physicochemical properties. The tert-butoxycarbonyl (Boc) group serves as an essential protecting group for the nitrogen atom, rendering it less nucleophilic and preventing unwanted side reactions, while allowing for controlled deprotection under specific acidic conditions.[1] The 3-methyl substituent introduces an element of steric bulk and, if synthesized enantioselectively, a chiral center that can be crucial for diastereoselective reactions downstream.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 643759-58-4 | [2] |

| Molecular Formula | C₁₀H₁₇NO₂ | [2] |

| Molecular Weight | 183.25 g/mol | [2] |

| Appearance | Typically a colorless to pale yellow liquid or low-melting solid | Inferred |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF) |[3] |

Spectroscopic Characterization Profile

Authenticating the structure and purity of this compound is critical. The following are the expected spectroscopic signatures based on its molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

tert-Butyl Protons: A characteristic singlet integrating to 9H will appear in the upfield region, typically around δ 1.4-1.5 ppm.

-

Allylic Protons (CH₂): The two sets of methylene protons adjacent to the nitrogen (at C2 and C5) will appear as multiplets, likely around δ 3.8-4.2 ppm. Their chemical environment is influenced by the Boc group and the nearby double bond.

-

Vinyl Protons (CH=CH): The protons on the double bond will appear as multiplets in the olefinic region, approximately δ 5.5-5.8 ppm.

-

Methyl Protons (CH₃): A doublet integrating to 3H will be present, likely around δ 1.7-1.9 ppm, coupled to the adjacent methine proton.

-

Methine Proton (CH): The proton at the 3-position will appear as a multiplet, coupled to both the methyl group and the adjacent vinyl proton.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

tert-Butyl Carbons: The quaternary carbon of the t-butyl group will be around δ 80 ppm, and the three methyl carbons will produce a strong signal around δ 28 ppm.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will be observed downfield, typically around δ 154 ppm.

-

Vinyl Carbons (C=C): Two signals in the δ 125-135 ppm range.

-

Allylic Carbons (C-N): Signals for C2 and C5 will be in the δ 50-60 ppm range.

-

Methyl Carbon: An upfield signal around δ 15-20 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band around 1690-1710 cm⁻¹ corresponding to the C=O stretch of the carbamate.

-

C-H stretching bands just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² vinyl C-H bonds.

-

A C=C stretching absorption around 1640-1660 cm⁻¹ , which may be weak.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ at m/z = 183.25.

-

A prominent fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) or isobutylene ([M-56]⁺).

-

A base peak corresponding to the tert-butyl cation at m/z = 57 is also highly characteristic.

-

Synthesis and Purification Workflow

While multiple synthetic routes can be envisioned, a common and logical approach involves the protection of a pre-formed 3-methyl-2,5-dihydropyrrole. The following workflow illustrates a plausible and efficient synthetic strategy.

Caption: A generalized workflow for the synthesis of the target compound.

Protocol 1: Boc Protection of 3-Methyl-2,5-dihydro-1H-pyrrole

This protocol describes the critical step of introducing the Boc protecting group. The choice of a non-nucleophilic base like triethylamine (TEA) is crucial to prevent side reactions, while di-tert-butyl dicarbonate (Boc₂O) serves as a highly effective and clean electrophilic source of the Boc group.

Materials:

-

3-Methyl-2,5-dihydro-1H-pyrrole (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 3-methyl-2,5-dihydro-1H-pyrrole in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Rationale: Starting at a reduced temperature helps to control the exothermicity of the reaction and minimize potential side products.

-

-

Reagent Addition: Add triethylamine to the solution, followed by the slow, dropwise addition of a solution of Boc₂O in DCM.

-

Rationale: TEA acts as a base to quench the HCl byproduct that would otherwise form, preventing the protonation of the starting amine which would render it unreactive.

-

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Rationale: The bicarbonate wash removes any unreacted acidic species. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule lies in the orthogonal reactivity of its functional groups. The double bond and the Boc-protected amine are the primary sites for further chemical transformations.

Caption: Reactivity map illustrating key synthetic transformations.

-

Boc Group Deprotection: The Boc group is stable to most nucleophilic and basic conditions but can be cleanly removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. This liberates the secondary amine, which can then participate in nucleophilic substitution, acylation, or reductive amination reactions.[1]

-

Alkene Functionalization: The carbon-carbon double bond is a versatile handle for a variety of transformations:

-

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) will reduce the double bond to yield the corresponding saturated tert-butyl 3-methylpyrrolidine-1-carboxylate. This reaction is often highly diastereoselective, controlled by the existing stereocenter at the 3-position.

-

Oxidation: The alkene can undergo epoxidation or dihydroxylation to introduce oxygenated functional groups, further increasing molecular complexity.

-

Halogenation: Addition of halogens across the double bond provides a route to functionalized pyrrolidines.

-

Protocol 2: Acid-Mediated Boc Deprotection

Procedure:

-

Dissolve the Boc-protected pyrroline (1.0 eq) in a minimal amount of DCM.

-

Add an excess of trifluoroacetic acid (TFA) (10-20 eq) at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the mixture in vacuo to remove the excess TFA and solvent.

-

The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted into an organic solvent for further use.

-

Trustworthiness Note: This protocol is self-validating as the reaction progress can be easily monitored, and the product is typically obtained in high purity after a simple workup.

-

Applications in Medicinal Chemistry

The true value of this scaffold is realized in its application as a precursor to pharmacologically active agents. The 3-substituted pyrrolidine motif is a privileged structure found in many CNS-active compounds, enzyme inhibitors, and receptor antagonists.

Caption: Logical progression from building block to drug candidate.

-

Scaffold for Lead Compounds: By deprotecting the nitrogen and coupling it with various carboxylic acids, sulfonyl chlorides, or other electrophiles, a diverse library of compounds can be rapidly generated for screening.

-

Probing Structure-Activity Relationships (SAR): The 3-methyl group serves as a critical probe. Comparing the biological activity of the 3-methyl analog to the unsubstituted parent compound can provide valuable insights into the steric tolerance of a target's binding pocket.

-

Access to Chiral Pyrrolidines: A stereoselective synthesis of this building block provides access to enantiomerically pure pyrrolidines, which is often a regulatory requirement for chiral drugs.

Safety and Handling

While a specific, detailed hazard profile for this compound is not extensively documented, precautions should be based on the data available for structurally similar compounds and general principles of laboratory safety.[2] The parent compound, tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, is known to cause skin and eye irritation and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep the container tightly closed when not in use. Store in a cool, dry place away from strong acids and oxidizing agents.

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If inhaled, move the person into fresh air.[2]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a robust platform for synthetic innovation. Its combination of a stable protecting group and a reactive alkene handle allows for controlled, sequential functionalization, making it an invaluable tool for medicinal chemists and researchers. Understanding its core properties, reactivity, and handling is essential for leveraging its full potential in the synthesis of next-generation therapeutics and advanced materials.

References

- Sigma-Aldrich. (2024). Safety Data Sheet for a related compound.

-

PubChem. (n.d.). tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- CymitQuimica. (2025). Safety Data Sheet for a related compound.

-

ChemSrc. (n.d.). MSDS of this compound. Retrieved from [Link]

- Apollo Scientific. (2023). Safety Data Sheet for a related compound.

-

PubChem. (n.d.). tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v74p0247

-

ResearchGate. (n.d.). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. Retrieved from [Link]

-

ResearchGate. (2025). An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclo penta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

Sources

- 1. tert-Butyl Esters [organic-chemistry.org]

- 2. capotchem.cn [capotchem.cn]

- 3. Tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]

- 4. tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | C9H15NO2 | CID 5148195 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl 3-Methyl-2,5-dihydro-1H-pyrrole-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The introduction of unsaturation, as seen in the 2,5-dihydropyrrole (3-pyrroline) ring system, provides a valuable platform for further molecular elaboration. This guide focuses on a specific, non-commercially available derivative, tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate. Due to its absence from major chemical supplier catalogs, this document provides a comprehensive overview of its proposed synthesis, detailed characterization, and potential applications for researchers, scientists, and drug development professionals. A definitive CAS number for this compound has not been assigned, underscoring its status as a novel synthetic target.

Introduction: The Significance of the 3-Substituted N-Boc-3-Pyrroline Scaffold

The N-protected 3-pyrroline ring is a versatile building block in organic synthesis and drug discovery. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom under a wide range of reaction conditions, yet it is readily removed under mild acidic conditions, allowing for late-stage diversification.[1]

The strategic placement of a methyl group at the C3 position of the pyrroline ring introduces several key features relevant to drug design:

-

Increased sp³ Character: The addition of a methyl group enhances the three-dimensional character of the molecule, a desirable trait for improving solubility, metabolic stability, and binding promiscuity.

-

Vectorial Exit Point: The methyl group can serve as a non-polar interaction motif or as a bioisosteric replacement for other small functional groups.[3] Its position on the unsaturated ring provides a defined vector for orienting the molecule within a protein binding pocket.

-

Metabolic Blocking: A methyl group can block potential sites of metabolism on the pyrroline ring, potentially improving the pharmacokinetic profile of a drug candidate.

Given these advantages, this compound represents a valuable, albeit synthetically challenging, building block for the construction of novel chemical entities.

Synthesis and Mechanism

As this compound is not commercially available, a de novo synthesis is required. A robust strategy involves a two-stage approach: first, the synthesis of the parent N-Boc-3-pyrroline scaffold, followed by the introduction of the C3-methyl group.

Stage 1: Synthesis of the Precursor, tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

The most efficient and widely adopted method for the synthesis of the N-Boc-3-pyrroline core is via Ring-Closing Metathesis (RCM) of a suitable diene precursor.[4][5]

-

Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser under a nitrogen atmosphere, and a rubber septum.

-

Catalyst Introduction: The flask is charged with bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride (Grubbs' First Generation Catalyst, 0.5 mol%) and anhydrous dichloromethane (to achieve a 0.4 M solution of the substrate). The mixture is stirred to form a homogenous purple solution.

-

Substrate Addition: N-Boc-diallylamine (1.0 equivalent) is added via syringe to the stirred catalyst solution. Vigorous evolution of ethylene gas is typically observed, and the solution color changes from purple to dark brown.

-

Reaction Progression: The solution is heated to reflux (approx. 40 °C) and stirred for 2.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to yield tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate as a white, low-melting solid.

The causality behind these experimental choices lies in the mechanism of RCM. The ruthenium catalyst facilitates the cleavage and reformation of carbon-carbon double bonds. The reaction is driven to completion by the formation of a thermodynamically stable five-membered ring and the irreversible loss of volatile ethylene gas. Anhydrous conditions are crucial to prevent the deactivation of the moisture-sensitive Grubbs catalyst.

Physicochemical and Spectroscopic Data

As this compound is not well-documented, the following data are predicted based on its structure and comparison to analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| CAS Number | Not Assigned |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | > 200 °C (estimated) |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, MeOH) |

Expected Spectroscopic Characterization:

-

¹H NMR (in CDCl₃):

-

δ ~5.5-5.7 ppm (singlet or narrow multiplet, 1H): Olefinic proton at C4.

-

δ ~4.0-4.2 ppm (multiplet, 4H): Methylene protons at C2 and C5, adjacent to the nitrogen.

-

δ ~1.7-1.8 ppm (singlet or narrow multiplet, 3H): Methyl protons at C3.

-

δ 1.48 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

-

-

¹³C NMR (in CDCl₃):

-

δ ~154 ppm: Carbonyl carbon of the Boc group.

-

δ ~135-140 ppm: Quaternary olefinic carbon at C3.

-

δ ~120-125 ppm: Olefinic carbon at C4.

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~55-60 ppm: Methylene carbons at C2 and C5.

-

δ ~28.5 ppm: Methyl carbons of the tert-butyl group.

-

δ ~20-25 ppm: Methyl carbon at C3.

-

-

Infrared (IR) Spectroscopy:

-

~1690-1700 cm⁻¹: Strong C=O stretch of the carbamate.

-

~1650 cm⁻¹: Weak C=C stretch of the olefin.

-

~2850-3000 cm⁻¹: C-H stretching vibrations.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 184.13.

-

[M-C₄H₈+H]⁺ (loss of isobutylene): Expected at m/z 128.07.

-

[M-Boc+H]⁺: Expected at m/z 84.08.

-

Applications in Research and Drug Development

The 3-methyl-N-Boc-3-pyrroline scaffold is a valuable intermediate for several applications in the pharmaceutical and agrochemical industries.

-

Scaffold for Library Synthesis: The double bond can be further functionalized via reactions such as dihydroxylation, hydrogenation, or cycloaddition to generate a library of diverse pyrrolidine derivatives. The Boc group can be removed to allow for N-functionalization, further expanding the accessible chemical space.

-

Bioisosteric Replacement: In drug design, a methyl group can be used as a bioisostere for other small substituents, such as a chlorine atom or a hydroxyl group, to fine-tune the steric and electronic properties of a lead compound. [3]* Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this compound is an ideal fragment for FBDD screening campaigns. Its defined three-dimensional shape and functional handles make it an attractive starting point for developing more potent and selective inhibitors.

Conclusion

This compound is a synthetically accessible, yet not commercially available, building block with significant potential in medicinal chemistry and organic synthesis. This guide has provided a detailed, literature-supported protocol for the synthesis of its core precursor and a plausible, mechanistically sound strategy for the introduction of the key C3-methyl group. The predicted physicochemical and spectroscopic data herein should serve as a valuable reference for researchers undertaking its synthesis and characterization. The strategic incorporation of this scaffold into drug discovery programs can lead to the development of novel chemical entities with improved pharmacological profiles.

References

-

Davies, H. M. L., et al. (2025). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. [Link]

-

Grubbs, R. H., et al. (2003). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]

-

Grubbs, R. H., et al. (2003). 1H-pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester. Organic Syntheses. [Link]

-

MacMillan, D. W. C., et al. (2018). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. [Link]

-

Organic Chemistry Portal. (2006). 3-Pyrroline synthesis. Organic Chemistry Portal. [Link]

-

Declerck, V., et al. (2004). Sequential aza-Baylis-Hillman/ring closing metathesis/aromatization as a novel route for the synthesis of substituted pyrroles. The Journal of Organic Chemistry. [Link]

-

Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-to-ylide-mediated methodology for o- and m,o-disubstituted aromatics. Chemical Reviews. [Link]

-

Trost, B. M., et al. (2010). Palladium-catalyzed Asymmetric Allylic Alkylation of Electron-Deficient Pyrroles With Meso Electrophiles. PubMed. [Link]

-

O'Hagan, D., et al. (2014). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters. [Link]

-

Padwa, A. (2005). A convenient method for 3-pyrroline synthesis. PubMed. [Link]

-

Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Drug Hunter. (2026). Bioisosteres Cheat Sheet. Drug Hunter. [Link]

Sources

- 1. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid [carbogen-amcis.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 5. researchgate.net [researchgate.net]

tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate molecular weight

An In-Depth Technical Guide to tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate: A Chiral Building Block for Modern Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development. We delve into the core physicochemical properties of this molecule, contextualized by its well-documented parent scaffold, tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline). The introduction of a methyl group at the C3 position imparts chirality, a critical consideration in modern medicinal chemistry for achieving target specificity and optimizing pharmacological profiles. This guide outlines robust, field-proven methodologies for its synthesis, purification, and analytical characterization. Furthermore, we explore its strategic application as a versatile intermediate, detailing pathways for deprotection and subsequent functionalization to access a diverse array of complex pyrrolidine-based structures. The insights and protocols herein are designed to empower scientists to leverage this valuable scaffold in the pursuit of novel therapeutics.

The Strategic Value of the Pyrrolidine Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs.[1] Its prevalence stems from a combination of favorable characteristics. Unlike its aromatic counterpart, pyrrole, the saturated, sp³-hybridized nature of the pyrrolidine ring allows for a non-planar, three-dimensional (3D) conformation.[2][3] This property is crucial for effectively exploring the complex topology of biological targets, such as enzyme active sites and protein-protein interfaces, leading to enhanced binding affinity and selectivity.[2]

The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group on the ring's nitrogen atom is a cornerstone of modern synthetic strategy.[4][5] The Boc group effectively masks the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions during synthesis. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal protecting group for multi-step synthetic campaigns.[5] Molecules like N-Boc-3-pyrroline and its derivatives are therefore not end-products but critical, versatile intermediates for building molecular complexity.[6]

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. We first present the data for the well-characterized parent compound before detailing the specific properties of the C3-methylated target molecule.

Parent Scaffold: tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

Also known as N-Boc-3-pyrroline, this compound is a symmetrical alkene and a widely available starting material. Its properties are well-documented in chemical literature and supplier databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₂ | [7] |

| Molecular Weight | 169.22 g/mol | [7][8] |

| CAS Number | 73286-70-1 | [7] |

| Appearance | Colorless to pale yellow liquid or solid | [9] |

| IUPAC Name | tert-butyl 2,5-dihydropyrrole-1-carboxylate | [7] |

| Synonyms | N-Boc-3-pyrroline, 1-Boc-2,5-dihydropyrrole | [7] |

Target Compound: this compound

The addition of a methyl group to the C3 position fundamentally alters the molecule's properties by introducing a stereocenter and breaking the molecule's symmetry. This has profound implications for its synthesis and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₂ | (Calculated) |

| Molecular Weight | 183.25 g/mol | (Calculated) |

| CAS Number | Not widely available | [10] |

| Key Structural Feature | Chiral center at the C3 position | (Inferred) |

| IUPAC Name | tert-butyl 3-methyl-2,5-dihydropyrrole-1-carboxylate | [10] |

The most critical distinction is the emergence of chirality. The synthesis of this compound must therefore address stereocontrol to yield an enantiomerically pure product, as different enantiomers of a drug can have vastly different biological activities and safety profiles.[2][3]

Synthesis and Purification Methodologies

The synthesis of substituted pyrrolidines is a well-developed field in organic chemistry. The following protocols represent robust and validated approaches for obtaining the target compound, emphasizing the critical need for stereocontrol.

Caption: General workflow for the synthesis of the target chiral building block.

Protocol 1: Synthesis via Asymmetric [3+2] Cycloaddition

This protocol is based on the powerful [3+2] cycloaddition reaction, a common method for constructing five-membered rings, which can be rendered asymmetric through the use of a chiral catalyst.[1]

Rationale: This approach builds the chiral center during the ring-formation step, offering high efficiency and stereocontrol from the outset. It is a preferred method in modern organic synthesis for generating enantiomerically enriched compounds.

Step-by-Step Methodology:

-

Preparation of Azomethine Ylide Precursor: To a solution of an N-Boc protected amino ester (e.g., tert-butyl sarcosinate) in a dry, aprotic solvent like dichloromethane (DCM) or toluene, add a suitable aldehyde (e.g., acetaldehyde).

-

Catalyst Introduction: Add a catalytic amount (1-10 mol%) of a chiral Lewis acid catalyst (e.g., a copper(II) complex with a chiral bisoxazoline ligand) to the reaction mixture under an inert atmosphere (N₂ or Ar).

-

Cycloaddition: Add an electron-deficient alkene, such as methyl acrylate, dropwise to the mixture at the recommended temperature (ranging from -78 °C to room temperature, depending on the catalyst system).

-

Reaction Monitoring: Stir the reaction for 12-48 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product contains the pyrrolidine ring with the desired substitution pattern, which can then be converted to the target 2,5-dihydro derivative through established functional group manipulations.

Protocol 2: Purification by Automated Flash Column Chromatography

Rationale: Flash chromatography is the standard and most effective method for purifying organic compounds of moderate polarity, such as the target molecule. It efficiently separates the desired product from unreacted starting materials and reaction byproducts based on differential adsorption to the stationary phase.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the crude product from the synthesis step in a minimal amount of DCM. Add a small amount of silica gel to the solution and concentrate it to dryness to create a dry-loaded sample.

-

Column Setup: Select a pre-packed silica gel column appropriately sized for the amount of crude material (typically a 1:100 ratio of crude material to silica gel by weight).

-

Solvent System: Equilibrate the column with a non-polar solvent (e.g., hexanes or petroleum ether). The eluting solvent will be a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent. A typical starting gradient is 0-20% ethyl acetate in hexanes.

-

Elution: Place the dry-loaded sample atop the column. Begin the automated gradient elution, collecting fractions based on UV absorbance (typically at 254 nm and 220 nm).

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization Workflow

Unambiguous structural confirmation is a non-negotiable step in chemical synthesis, ensuring the identity and purity of the compound before its use in subsequent research.

Caption: A self-validating workflow for structural and stereochemical confirmation.

Protocol 3: Structural Elucidation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, one can map the entire carbon-hydrogen framework.[11]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. For the target compound, expect to see characteristic signals for the tert-butyl group (a singlet integrating to 9H around 1.5 ppm), signals for the inequivalent protons on the pyrroline ring (complex multiplets between 3.5-6.0 ppm), and a signal for the methyl group (a doublet around 1.1 ppm).

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Expect signals for the Boc carbonyl carbon (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the alkene carbons (~125-130 ppm), the aliphatic ring carbons, and the C3-methyl carbon.

-

2D NMR (Optional but Recommended): Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling relationships and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon. This provides definitive proof of the structure.

Expected NMR Data Comparison:

| Compound | Key ¹H NMR Signals (Expected) | Key ¹³C NMR Signals (Expected) |

| N-Boc-3-pyrroline | ~1.48 (s, 9H, t-Bu), ~4.10 (s, 4H, CH₂), ~5.75 (s, 2H, CH=CH) | ~28.5 (t-Bu CH₃), ~55.0 (CH₂), ~80.0 (t-Bu C), ~125.0 (CH=CH), ~154.0 (C=O) |

| 3-Methyl Derivative | ~1.15 (d, 3H, CH₃), ~1.48 (s, 9H, t-Bu), Complex multiplets for ring protons (CH₂, CH, CH=CH) | ~18.0 (CH₃), ~28.5 (t-Bu CH₃), Multiple distinct signals for ring carbons, ~80.5 (t-Bu C), ~124.0 & ~132.0 (CH=CH), ~154.5 (C=O) |

Applications as a Versatile Synthetic Intermediate

The primary value of this compound lies in its potential for further elaboration into more complex, biologically active molecules. Its two key functional handles—the Boc-protected amine and the alkene—can be manipulated independently.

Caption: Major pathways for transforming the building block into diverse scaffolds.

-

Boc Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, cleanly removes the Boc group to reveal the free secondary amine.[5] This amine is a potent nucleophile, ready for a variety of subsequent reactions:

-

Reductive Amination: To introduce substituted alkyl groups.

-

Acylation: To form amides.

-

Sulfonylation: To form sulfonamides.

-

Coupling Reactions: To build larger, more complex structures.

-

-

Alkene Functionalization: The double bond within the pyrroline ring is a versatile handle for introducing new functional groups and stereocenters.

-

Hydrogenation: Catalytic hydrogenation (e.g., H₂ over Pd/C) reduces the double bond to yield a saturated tert-butyl 3-methylpyrrolidine-1-carboxylate. This converts the scaffold from a planar alkene to a fully 3D saturated ring.

-

Dihydroxylation: Asymmetric dihydroxylation (e.g., using AD-mix-α or AD-mix-β) can install two hydroxyl groups across the double bond with high stereocontrol, creating valuable polyol structures.

-

Epoxidation: Treatment with an oxidant like m-CPBA forms an epoxide, which can be opened by various nucleophiles to install functionality at the C3 and C4 positions.

-

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for the synthesis of complex, chiral molecules. Its structure combines the proven utility of the Boc-protected pyrrolidine scaffold with the critical element of chirality introduced by the C3-methyl group. By understanding its properties and employing the robust synthetic, purification, and analytical protocols detailed in this guide, researchers in drug discovery and medicinal chemistry can effectively utilize this compound to construct novel molecular architectures, accelerating the development of next-generation therapeutics.

References

-

PubChem. (n.d.). tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]

-

Semenov, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Štefane, B., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(1), 187. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1-(tert.-butyl)-1H-pyrrole (5 b) in different solvents. Retrieved from [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Buy 6-(1-Boc-3-pyrrolidinyl)quinoline (EVT-13822505) [evitachem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | C9H15NO2 | CID 5148195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]

- 10. tert-butyl 3-methyl-2,5-dihydropyrrole-1-carboxylate; 3-methyl-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester | Chemrio [bacdqxz.sinmyth.com:9999]

- 11. researchgate.net [researchgate.net]

Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate: Synthesis, Characterization, and Application as a Core Scaffold in Medicinal Chemistry

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate, a valuable heterocyclic building block for drug discovery and development. The pyrrolidine and pyrroline motifs are central to a vast array of pharmacologically active compounds, and this specific derivative offers a strategic platform for introducing molecular complexity and stereochemical diversity. This document details a robust synthetic methodology via Ring-Closing Metathesis (RCM), outlines rigorous analytical characterization protocols, and explores its application in the synthesis of advanced intermediates for drug development. The content is tailored for researchers, medicinal chemists, and process scientists engaged in the design and synthesis of novel therapeutics.

Chemical Identity and Strategic Importance

Nomenclature and Physicochemical Properties

This compound, also known as N-Boc-3-methyl-3-pyrroline, is a protected form of 3-methyl-3-pyrroline. The tert-butoxycarbonyl (Boc) protecting group provides stability, enhances solubility in organic solvents, and allows for controlled deprotection under specific acidic conditions, making it an ideal intermediate for multi-step synthesis.

| Identifier | Value |

| IUPAC Name | This compound |

| Common Names | N-Boc-3-methyl-3-pyrroline, 1-Boc-3-methyl-2,5-dihydropyrrole |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| Canonical SMILES | CC1=CCN(C1)C(=O)OC(C)(C)C |

| Parent Compound CAS | 73286-70-1 (tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate)[1][2] |

Significance in Medicinal Chemistry

The 2,5-dihydropyrrole (3-pyrroline) scaffold is a cornerstone in modern drug design. Its constrained, non-planar geometry is frequently used to mimic peptide turns or to position functional groups in precise three-dimensional orientations for optimal target engagement. The double bond serves as a versatile chemical handle for a wide range of transformations, including:

-

Stereoselective Hydrogenation: To access chiral substituted pyrrolidines.

-

Epoxidation and Dihydroxylation: To introduce stereodefined oxygenated functional groups.

-

Heck Arylations and other Cross-Coupling Reactions: To append aromatic and heteroaromatic moieties.[3]

-

Cycloadditions: To construct more complex polycyclic systems.

The addition of a methyl group at the 3-position, as in the title compound, provides a crucial point of substitution that can be used to probe steric pockets in enzyme active sites or receptor binding domains, potentially enhancing potency and selectivity.

Robust Synthetic Strategy: Ring-Closing Metathesis (RCM)

While several routes to 3-pyrrolines exist, Ring-Closing Metathesis (RCM) stands out for its efficiency, functional group tolerance, and scalability.[4] The strategic choice of RCM is driven by the commercial availability of the required starting materials and the high reliability of ruthenium-based catalysts.

Synthesis Workflow Overview

The synthesis is conceptualized as a two-step process: first, the assembly of an acyclic diene precursor, followed by the catalytic ring-closing reaction.

Caption: Synthetic workflow for the title compound via RCM.

Experimental Protocol: Synthesis of tert-Butyl allyl(2-methylallyl)carbamate

Rationale: This protocol details the synthesis of the key acyclic diene precursor. A two-step, one-pot procedure involving sequential alkylation followed by Boc protection is often efficient.

-

Reaction Setup: To a solution of allylamine (1.0 eq) in acetonitrile in a round-bottomed flask equipped with a magnetic stirrer, add potassium carbonate (2.5 eq).

-

First Alkylation: Add 3-chloro-2-methyl-1-propene (1.05 eq) dropwise at room temperature. Heat the mixture to 60°C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS until the starting allylamine is consumed.

-

Boc Protection: Cool the reaction mixture to room temperature. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in acetonitrile. Stir for an additional 2-4 hours. The Boc protection step is critical for preventing catalyst inhibition by the free amine in the subsequent RCM step.

-

Work-up: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude precursor. This is often of sufficient purity for the RCM step, but can be purified by flash chromatography if necessary.

Experimental Protocol: Ring-Closing Metathesis

Rationale: The choice of a second-generation Grubbs' catalyst is deliberate; it offers superior activity and stability compared to first-generation catalysts, allowing for lower catalyst loading and tolerance of trace impurities.

-

Reaction Setup: In a flask equipped with a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve the precursor tert-butyl allyl(2-methylallyl)carbamate (1.0 eq) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.05 M. The use of degassed solvent is crucial to prevent catalyst degradation.

-

Catalyst Addition: Add Grubbs' Second Generation Catalyst (0.5 - 2.0 mol%).

-

Reaction: Heat the mixture to reflux (approx. 40°C) and stir. The reaction progress is monitored by the disappearance of the starting material, typically by TLC or ¹H NMR (observing the disappearance of the terminal vinyl protons). The reaction is usually complete within 2-12 hours.

-

Quenching: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

-

Purification: Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a clear oil or low-melting solid.

Analytical Characterization for Quality Assurance

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound, ensuring its suitability for subsequent synthetic steps.

Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the compound's structure.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.40-5.30 (m, 1H, C=CH), 4.05-3.95 (m, 4H, N-CH₂), 1.75 (s, 3H, C-CH₃), 1.48 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 154.5 (C=O), 135.0 (C=CH), 125.0 (C=CH), 79.5 (O-C(CH₃)₃), 55.0 (N-CH₂), 28.5 (C(CH₃)₃), 24.0 (C-CH₃) |

| Mass Spec. (ESI+) | Expected m/z: 184.1332 [M+H]⁺, 206.1151 [M+Na]⁺ |

| IR (neat) | ν_max ≈ 2975 (C-H), 1695 (C=O, Boc), 1400 (C-N), 1160 (C-O) cm⁻¹ |

Chromatographic Purity Assessment

-

TLC: Baseline R_f determination using 10% Ethyl Acetate in Hexane on a silica plate. Visualization with potassium permanganate stain will show the consumption of the diene precursor and the appearance of the less polar cyclized product.

-

HPLC: Purity is typically assessed by reverse-phase HPLC. A standard method would involve a C18 column with a water/acetonitrile gradient mobile phase and UV detection at 210 nm. Purity should exceed 95% for use in sensitive downstream applications.

Application in the Synthesis of Bioactive Scaffolds

The true value of this compound lies in its capacity to be transformed into more complex, stereochemically rich structures. The trisubstituted double bond is primed for diastereoselective reactions.

Synthetic Utility Workflow

The following diagram illustrates a potential synthetic pathway from the title compound to a densely functionalized pyrrolidine core, a common motif in pharmacologically active agents.

Caption: Application pathway for elaborating the core scaffold.

This pathway demonstrates how the simple pyrroline can be converted into intermediates containing multiple stereocenters. For instance, an asymmetric dihydroxylation reaction can set two adjacent stereocenters with high diastereoselectivity. Subsequent functionalization of the resulting diol can lead to a variety of complex pyrrolidine structures found in antiviral agents, enzyme inhibitors, and other therapeutics.[5]

Safety and Handling

Based on data for similar N-Boc protected pyrrolines, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.[1][6]

-

Hazards: May cause skin, eye, and respiratory irritation.

-

Precautions: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically important intermediate in medicinal chemistry. Its synthesis via Ring-Closing Metathesis is a reliable and scalable method, providing access to a high-purity building block. The compound's true utility is realized in its subsequent transformations, where the olefinic bond serves as a versatile handle for introducing stereochemical and functional complexity. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and utilize this scaffold in the pursuit of novel therapeutic agents.

References

-

PubChem. tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Org. Synth. 2023, 100, 61-83. [Link]

-

Organic Syntheses. Ring-Closing Metathesis Synthesis of N-Boc-3-Pyrroline. Org. Synth. 2004, 81, 173. [Link]

-

Organic Syntheses. 3-Pyrroline. Org. Synth. 1990, 68, 182. [Link]

-

Organic Chemistry Portal. Synthesis of 3-pyrrolines. [Link]

-

ResearchGate. An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydropenta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate. [Link]

Sources

- 1. tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | C9H15NO2 | CID 5148195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 73286-70-1|tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-Pyrroline synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. N-Boc-pyrrole 98 5176-27-2 [sigmaaldrich.com]

An In-depth Technical Guide to tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate: A Keystone Building Block in Modern Drug Discovery

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds and FDA-approved drugs.[1][2] This guide delves into the technical intricacies of a key derivative, tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate . We will explore its structure, physicochemical properties, synthesis—with a focus on Ring-Closing Metathesis (RCM)—and its strategic application in the synthesis of complex molecular architectures. This document is intended for researchers, synthetic chemists, and drug development professionals who leverage advanced heterocyclic intermediates to drive innovation.

Introduction: The Strategic Value of a Substituted Pyrroline

The five-membered nitrogen heterocycle, particularly in its saturated (pyrrolidine) and partially unsaturated (pyrroline) forms, offers a unique combination of properties that make it exceptionally valuable for drug design.[3] The non-planar, sp³-rich scaffold allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[3]

The subject of this guide, this compound, is a bifunctional building block of significant interest. It combines two key features:

-

The 3-Methyl-3-pyrroline Core: The endocyclic double bond provides a site for further functionalization, while the 3-methyl group introduces a critical stereocenter. This substitution can profoundly influence binding affinity, selectivity, and metabolic stability by occupying specific hydrophobic pockets in a target protein or by sterically shielding adjacent positions from metabolic enzymes.

-

The N-Boc Protecting Group: The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most widely used protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its clean, mild removal under acidic conditions.[4] This allows for the selective modification of other parts of the molecule before revealing the reactive secondary amine for subsequent coupling reactions.[4]

This combination makes the title compound a versatile intermediate for constructing more complex molecules, particularly in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical intermediate. The expected properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₂ | |

| Molecular Weight | 183.25 g/mol | |

| CAS Number | 109245-77-8 | |

| Appearance | Colorless to light yellow liquid or low-melting solid | [5] |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, THF, EtOAc) | [5] |

Spectroscopic Signature:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the primary tool for structural confirmation. Expected signals would include a singlet for the nine protons of the tert-butyl group (~1.5 ppm), signals for the allylic and vinylic protons of the pyrroline ring, a signal for the methyl group protons (likely a doublet), and a signal for the proton at the 3-position.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would corroborate the structure with signals for the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and distinct signals for the sp² and sp³ carbons of the 3-methyl-pyrroline ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecular ion [M+H]⁺ at m/z 184.26.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption for the C=O stretch of the carbamate group (~1690-1710 cm⁻¹) and a medium absorption for the C=C stretch of the alkene within the ring (~1640-1660 cm⁻¹).

Synthesis via Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has revolutionized the synthesis of cyclic olefins, including nitrogen heterocycles.[6] It is the most direct and efficient method for preparing N-Boc-3-pyrrolines and their derivatives.[7][8] The reaction utilizes a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to facilitate the intramolecular cyclization of a diene precursor.[6][7] The driving force for the reaction is the formation of a stable cyclic product and the release of volatile ethylene gas.[9]

The synthesis of this compound begins with the preparation of the corresponding asymmetric diene precursor, N-Boc-N-(2-methylallyl)allylamine.

Workflow for RCM Synthesis

Caption: General workflow for the synthesis of the title compound via RCM.

Causality in Experimental Design:

-

Catalyst Choice: Second-generation Grubbs catalysts (e.g., Grubbs II) or Hoveyda-Grubbs catalysts are typically chosen for their high activity and tolerance to various functional groups.[10] The catalyst loading is kept low (typically 0.5-5 mol%) to ensure cost-effectiveness and minimize residual ruthenium in the final product.[8]

-

Solvent and Concentration: Anhydrous dichloromethane (DCM) is the most common solvent as it is relatively non-coordinating and effectively solubilizes both the substrate and the catalyst. The reaction is run at moderate concentrations (e.g., 0.1-0.4 M) to favor the intramolecular RCM reaction over intermolecular oligomerization.[7][8]

-

Temperature: The reaction is often performed at the reflux temperature of DCM (~40 °C) to ensure a sufficient rate of reaction.[7]

-

Ethylene Removal: Performing the reaction under a gentle stream of an inert gas like nitrogen or argon helps to drive the equilibrium towards the product by removing the ethylene byproduct.[10]

Applications in Drug Discovery and Development

The 3-substituted pyrrolidine/pyrroline motif is a privileged scaffold found in numerous biologically active molecules.[2][11] The title compound serves as an invaluable intermediate, allowing for the introduction of this key structural feature into larger, more complex drug candidates.

Strategic Advantages:

-

Scaffold for Privileged Structures: 3-Aryl pyrrolidines, which can be synthesized from pyrroline precursors, exhibit potent activity in diverse biological scenarios, including neurotransmission and gene transcription.[11][12]

-

Vector for Further Synthesis: The double bond in the pyrroline ring can be readily modified through various reactions such as hydrogenation (to access the corresponding saturated pyrrolidine), epoxidation, dihydroxylation, or hydroarylation, providing access to a wide library of derivatives from a single intermediate.[12]

-

Role of the Boc Group: The Boc group is essential for multi-step synthesis.[4] It masks the nucleophilicity and basicity of the ring nitrogen, preventing unwanted side reactions. Its subsequent removal under mild acidic conditions (e.g., with trifluoroacetic acid) uncovers the secondary amine, which can then participate in amide bond formations, reductive aminations, or nucleophilic aromatic substitution reactions to build the final target molecule.[13]

Key Experimental Protocols

Protocol 1: Synthesis of this compound via RCM

Objective: To synthesize the title compound from N-Boc-N-(2-methylallyl)allylamine using a second-generation Grubbs catalyst.

Materials:

-

N-Boc-N-(2-methylallyl)allylamine

-

Grubbs Catalyst, 2nd Generation

-

Anhydrous Dichloromethane (DCM)

-

Tris(hydroxymethyl)phosphine (for quenching, optional)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-N-(2-methylallyl)allylamine in anhydrous DCM to achieve a concentration of 0.1 M.

-

Add Grubbs Catalyst, 2nd Generation (2-5 mol%) to the solution.

-

Heat the reaction mixture to reflux (~40 °C) and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-6 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

(Optional Quench) To facilitate the removal of ruthenium byproducts, add a small amount of an agent like tris(hydroxymethyl)phosphine or lead tetraacetate and stir vigorously for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: N-Boc Deprotection

Objective: To remove the Boc protecting group to yield 3-methyl-2,5-dihydro-1H-pyrrole.

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the Boc-protected pyrroline in DCM (e.g., 0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of Trifluoroacetic Acid (e.g., 5-10 equivalents) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and slowly neutralize by washing with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine, which is often used immediately in the next synthetic step.

Workflow for N-Boc Deprotection

Caption: Standard workflow for the acidic removal of the Boc protecting group.

Safety and Handling

While specific toxicity data for this compound is limited, related N-Boc-pyrrolines are classified as irritants.[14]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable and versatile entry point into the synthesis of novel, three-dimensional molecular structures. Its efficient synthesis via Ring-Closing Metathesis and the robust nature of the Boc protecting group empower chemists to construct complex nitrogen-containing compounds with high precision. For researchers in drug discovery, mastering the use of such intermediates is fundamental to developing the next generation of therapeutics.

References

- iScience. (2018, November 30). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. [Link]

- Cook, M. J., & Snape, T. J. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]30225-8)

- Cook, M. J., & Snape, T. J. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

- Wikipedia. (2023, November 29). Ring-closing metathesis. Wikipedia. [Link]

- National Center for Biotechnology Information. (n.d.). tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate. PubChem. [Link]

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4899. [Link]

- Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]

- National Center for Biotechnology Information. (n.d.). tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate. PubChem. [Link]

- Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

- Zyryanov, G. V., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 24(13), 10986. [Link]

- Nanjing Shunxiang Pharmaceutical Technology Co., Ltd. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis. Jinchemical. [Link]

- Pipzine Chemicals. (n.d.). Tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate. Pipzine Chemicals. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 5. Tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]

- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Ring Closing Metathesis [organic-chemistry.org]

- 10. React App [pmc.umicore.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | C9H15NO2 | CID 5148195 - PubChem [pubchem.ncbi.nlm.nih.gov]

tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate

Introduction: The Significance of the 3-Methyl-3-pyrroline Scaffold

In the landscape of modern drug discovery and development, the pyrrolidine ring system stands out as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[1][2] Its non-planar, sp³-rich structure allows for a precise three-dimensional arrangement of substituents, which is critical for effective interaction with biological targets. The introduction of a double bond to create a 2,5-dihydro-1H-pyrrole (commonly known as a 3-pyrroline) provides a valuable point for further synthetic elaboration while maintaining key conformational features.

This guide focuses on the synthesis of a specific and highly valuable derivative: This compound . The incorporation of a methyl group at the 3-position introduces a critical stereocenter, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom serves two essential functions: it modulates the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions, and it offers a reliable method for deprotection under controlled conditions for subsequent molecular assembly.[3][4] This molecule is a key intermediate in the synthesis of complex pharmaceutical agents targeting a range of conditions, from neurological disorders to infectious diseases.[3]

This document provides a detailed examination of the most robust and widely adopted synthetic pathway for this compound: Ruthenium-catalyzed Ring-Closing Metathesis (RCM). We will explore the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Core Synthesis Strategy: Ring-Closing Metathesis (RCM)

The construction of the 5-membered dihydropyrrole ring is most efficiently achieved via Ring-Closing Metathesis (RCM). This powerful reaction has revolutionized cyclic chemistry by allowing the formation of unsaturated rings from acyclic diene precursors with high efficiency and functional group tolerance.[5]

The Principle of RCM

The RCM reaction involves the intramolecular cyclization of a molecule containing two terminal alkene functionalities.[1] The reaction is catalyzed by a transition metal carbene complex, most notably the well-defined Ruthenium-based catalysts developed by Robert H. Grubbs.[6][7] The catalytic cycle proceeds through the formation of a metallacyclobutane intermediate, which then fragments to form the desired cyclic alkene and a small, volatile alkene byproduct, typically ethylene. The liberation of ethylene gas from the reaction mixture provides a strong thermodynamic driving force, shifting the equilibrium towards the cyclized product.[1]

For the synthesis of our target molecule, the required acyclic precursor is tert-butyl allyl(2-methylallyl)carbamate . The overall synthetic transformation is a two-step process:

-

Precursor Synthesis: Formation of the N-Boc protected diene.

-

Cyclization: Intramolecular ring-closing metathesis to form the 3-methyl-3-pyrroline ring.

Diagram of the Overall Synthesis Pathway

Caption: Overall two-step synthesis pathway.

Deep Dive: Mechanistic Insights and Experimental Causality

A successful synthesis relies not just on following steps, but on understanding the rationale behind each choice of reagent and condition.

The Catalyst: Why Grubbs' Second Generation?

The choice of catalyst is paramount in RCM. While several generations of Grubbs and Hoveyda-Grubbs catalysts exist, the Second-Generation Grubbs Catalyst is often the optimal choice for this transformation.[6]

-

First-Generation Grubbs Catalyst: While effective, it exhibits lower activity and may require higher catalyst loadings and longer reaction times.

-

Second-Generation Grubbs Catalyst: This catalyst replaces one of the tricyclohexylphosphine (PCy₃) ligands with an N-heterocyclic carbene (NHC) ligand.[8] This modification significantly enhances its catalytic activity and stability, making it more efficient for a wider range of substrates, including those that are sterically hindered or electronically deactivated.[8]

-

Hoveyda-Grubbs Catalysts: These feature a chelating isopropoxybenzylidene ligand, which can lead to lower levels of residual ruthenium in the final product.[9] However, for this specific transformation, the enhanced activity of the Grubbs' 2nd Gen catalyst often ensures a more complete and faster reaction.

The catalyst functions by creating a ruthenium-carbene species that engages in a series of [2+2] cycloadditions and cycloreversions with the alkene moieties of the diene precursor, ultimately leading to the cyclized product.

Diagram of the RCM Catalytic Cycle

Caption: Simplified catalytic cycle for Ring-Closing Metathesis.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. All necessary safety precautions must be taken.

Part A: Synthesis of RCM Precursor (tert-Butyl allyl(2-methylallyl)carbamate)

-

Alkylation: To a solution of allylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in an ice bath, slowly add 2-methylallyl chloride (1.05 eq) and a mild base like triethylamine (1.1 eq). Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC. Upon completion, perform an aqueous workup to isolate the crude allyl(2-methylallyl)amine.

-

Boc Protection: Dissolve the crude amine from the previous step in DCM. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).[10] Stir the mixture at room temperature for 4-6 hours. The reaction is typically clean and high-yielding.

-

Purification: After completion, concentrate the reaction mixture under reduced pressure. The residue can often be used directly in the next step, but purification by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) will yield the pure diene precursor.

Part B: Ring-Closing Metathesis

-

Inert Atmosphere: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the precursor, tert-butyl allyl(2-methylallyl)carbamate (1.0 eq), in anhydrous, degassed DCM to a concentration of 0.1 M.[1]

-

Catalyst Addition: Add the Grubbs' Catalyst, 2nd Generation (typically 1-5 mol%) to the solution.[1] The solution will typically change color to dark brown/black.

-

Reaction: Heat the reaction mixture to reflux (approx. 40°C) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[1]

-

Quenching & Purification: Cool the reaction to room temperature. To aid in the removal of ruthenium byproducts, the reaction can be quenched by adding a small amount of tris(hydroxymethyl)phosphine or filtered through a pad of silica gel and Celite®.[1] Remove the solvent in vacuo.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure This compound as a clear oil or low-melting solid.

Quantitative Data Summary

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents |

| Part A | ||||

| Allylamine | C₃H₇N | 57.09 | 10.0 | 1.0 |

| 2-Methylallyl chloride | C₄H₇Cl | 90.55 | 10.5 | 1.05 |

| Triethylamine | C₆H₁₅N | 101.19 | 11.0 | 1.1 |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 11.0 | 1.1 |

| Part B | ||||

| tert-Butyl allyl(2-methylallyl)carbamate | C₁₃H₂₃NO₂ | 225.33 | 8.0 (assumed 80% yield from A) | 1.0 |

| Grubbs' Catalyst (2nd Gen) | C₄₆H₆₅Cl₂N₂PRu | 848.97 | 0.08 | 0.01 (1 mol%) |

| Product | ||||

| This compound | C₁₁H₁₉NO₂ | 197.27 | - | Theoretical Yield: 1.58 g |

Note: Moles and equivalents are representative for a laboratory-scale synthesis. Actual yields may vary.

Conclusion and Forward Outlook

The synthesis of this compound via Ring-Closing Metathesis represents a robust, efficient, and highly adaptable strategy for accessing this valuable chemical building block. The judicious choice of a second-generation Grubbs catalyst ensures high reactivity and substrate tolerance, while the Boc-protecting group provides the necessary control for subsequent synthetic transformations. The protocol outlined in this guide is a self-validating system, grounded in established chemical principles and supported by extensive literature. For researchers, scientists, and drug development professionals, mastery of this synthetic pathway provides a reliable entry point into the rich and pharmacologically significant chemistry of substituted pyrrolidines and their derivatives.

References

- Continuous flow ring-closing metathesis, an environmentally-friendly route to 2,5-dihydro-1H-pyrrole-3-carboxylates. Green Chemistry (RSC Publishing).

- Application Notes and Protocols: Ring-Closing Metathesis for 3-Pyrroline Synthesis. BenchChem.

- Continuous flow ring-closing metathesis, an environmentally-friendly access to 2,5-dihydro-1H-pyrrole-3-carboxylates. ResearchGate.

- Ring-closing metathesis toward the synthesis of 2,5-dihydrofuran and 2,5-dihydropyrrole skeletons from Baylis–Hillman adducts. ElectronicsAndBooks.

- The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. BenchChem.

- A Technical Guide to the Enantiomers of 3-(Boc-amino)pyrrolidine: (R) vs. (S). BenchChem.

- Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond in a Six-Membered Ring for the Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles. PMC - NIH.

- Grubbs catalyst. Wikipedia.

- Ring-closing metathesis. Wikipedia.

- A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid. ResearchGate.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

- Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]